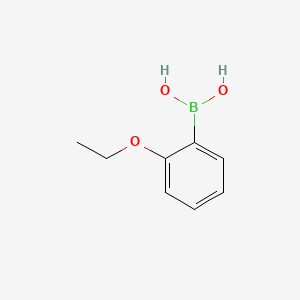

2-Ethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFCTCGCMKEILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370564 | |

| Record name | 2-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213211-69-9 | |

| Record name | 2-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethoxyphenylboronic acid physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxyphenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and reactive properties of this compound. The information presented herein is synthesized from established technical data sources to ensure accuracy and reliability, providing a foundation for its effective application in synthetic chemistry.

Introduction: The Strategic Utility of this compound

This compound is a versatile organoboron compound that has garnered significant attention in organic synthesis.[1] Its structure, featuring an ethoxy group ortho to the boronic acid moiety, imparts unique electronic properties that enhance its reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2] This makes it a valuable building block for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The primary utility of this reagent is demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth examination of its fundamental properties, reactivity, and practical handling protocols to empower researchers in leveraging its full synthetic potential.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its storage, handling, and application in chemical reactions. These properties have been compiled from various chemical suppliers and databases to provide a consolidated overview.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 213211-69-9 | [1][3][4] |

| Molecular Formula | C₈H₁₁BO₃ | [1][3][4] |

| Molecular Weight | 165.98 g/mol | [1][3][4] |

| Appearance | White to light yellow or off-white crystalline powder/solid. | [1][5][6][7] |

| Melting Point | 97-102 °C (lit.) or 103 °C (lit.) | [1][3][5][6] |

| Boiling Point | 328.8 °C at 760 mmHg (Predicted/Calculated) | [5][6] |

| Density | ~1.1 g/cm³ | [5][6] |

| Flash Point | 152.7 °C (Predicted/Calculated) | [5][6] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [6] |

| pKa | 8.57 ± 0.58 (Predicted) | [6] |

Note: Some properties, such as boiling point and flash point, are predicted values from computational models.

Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of this compound. The compound is a combustible solid and should be stored accordingly.[3] It is also noted to contain varying amounts of its anhydride, which forms through the dehydration of the boronic acid.[3]

Recommended Storage Conditions:

-

Temperature: Store in a refrigerator (+4°C) or at room temperature in a dry environment.[5][6]

-

Atmosphere: Keep in a dark place, sealed in a dry, well-ventilated area.[6]

-

Container: The container should be tightly closed to prevent moisture absorption and degradation.[5]

Reactivity and Key Applications

The synthetic utility of this compound is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This reagent is extensively used in Suzuki-Miyaura cross-coupling to form C-C bonds.[1][3] The electron-donating nature of the ortho-ethoxy group enhances the nucleophilicity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle, often leading to high reaction yields.[2] This reaction is fundamental for synthesizing a wide range of biaryl compounds, which are key intermediates in pharmaceutical and materials science research.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Notable Reactions

Beyond its primary role in Suzuki-Miyaura coupling, this compound is also a reactant in other important transformations, including:

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is based on established methodologies and should be optimized for specific substrates.[9]

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl halide (e.g., Aryl Bromide) (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add the degassed solvent system to the reaction vessel via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

-

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][7][10] It may also be harmful if swallowed.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or eyeshields are mandatory.[3]

-

Hand Protection: Wear suitable chemical-resistant gloves.[3]

-

Respiratory Protection: Use a type N95 (US) dust mask or equivalent if handling in a poorly ventilated area or if dust is generated.[3]

-

Skin Protection: Wear suitable protective clothing.[6]

Handling Procedures:

-

Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[5]

-

Avoid contact with skin and eyes.[5]

-

In case of contact, rinse the affected area immediately with plenty of water.[6] For eye contact, remove contact lenses if present and continue rinsing.[10] Seek medical advice if irritation persists.[7][11]

Caption: A workflow outlining the key steps for safe handling and storage.

Conclusion

This compound is a highly valuable and reactive building block for modern organic synthesis. Its favorable electronic properties, stemming from the ortho-ethoxy substituent, make it an efficient coupling partner in Suzuki-Miyaura reactions and other carbon-carbon and carbon-heteroatom bond-forming transformations. A thorough understanding of its physical properties, stability, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the laboratory. By adhering to the outlined protocols, researchers can confidently employ this reagent to construct complex molecular architectures, advancing efforts in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 邻乙氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 213211-69-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-Ethoxyphenylboronic Acid in Organic Solvents

<_ _>

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-ethoxyphenylboronic acid in a range of organic solvents. Recognizing the limited availability of specific, consolidated solubility data for this compound, this document emphasizes the fundamental principles governing solubility and presents a robust, field-proven experimental methodology for its accurate determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in organic synthesis, formulation development, and process optimization. The protocols and theoretical discussions are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and Its Solubility

This compound, a member of the versatile arylboronic acid family, is a crucial reagent in modern organic chemistry.[1] Its primary application lies in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] Beyond this, it serves as a reactant in ipso-amidation and oxidative coupling reactions.[1] The efficiency, yield, and scalability of these synthetic transformations are intrinsically linked to the solubility of the boronic acid in the chosen reaction medium.

In the context of drug development, understanding solubility is paramount. It influences not only the reaction kinetics but also purification processes such as crystallization, and is a critical parameter in formulation science. An in-depth knowledge of how this compound behaves in different organic solvents allows for the rational selection of solvent systems to optimize reaction conditions, enhance purification efficiency, and develop stable, effective formulations.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Foundational Principles: Factors Governing the Solubility of this compound

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, a solid at room temperature with a melting point of 97-102°C, its dissolution in an organic solvent is governed by the interplay of several factors.[1][2]

2.1. Molecular Structure and Intermolecular Forces

The structure of this compound (Figure 1) dictates the types of intermolecular forces it can engage in. The presence of the boronic acid moiety, -B(OH)₂, allows for strong hydrogen bonding, both as a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). The phenyl ring and the ethoxy group introduce van der Waals forces and dipole-dipole interactions.

-

"Like Dissolves Like": This adage is a useful starting point. Solvents that can participate in similar intermolecular interactions with this compound are more likely to be effective.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones) are expected to be good solvents due to their ability to disrupt the hydrogen bonding network in the solid boronic acid and form new solute-solvent hydrogen bonds.

-

Polarity: The overall polarity of the solvent plays a crucial role. The solubility of phenylboronic acid, a related compound, is significantly influenced by solvent polarity, with higher solubility observed in more polar solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[3][4] A similar trend can be anticipated for the 2-ethoxy derivative.

2.2. The Role of the Solvent

The choice of solvent is the most critical variable in determining solubility. Organic solvents can be broadly categorized, and their properties will dictate their effectiveness in dissolving this compound.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving boronic acids.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are generally good solvents for polar organic compounds. Phenylboronic acid exhibits high solubility in ketones and ethers.[3][4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces and are generally poor solvents for polar compounds like boronic acids.[3]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can be effective in dissolving a range of organic compounds. Chloroform has been shown to be a moderately effective solvent for phenylboronic acid.[3][4]

2.3. Temperature Effects

The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and to create space for the solute molecules in the solvent. The extent to which temperature affects solubility is specific to each solute-solvent system.

2.4. Boronic Acid Anhydride (Boroxine) Formation

A unique aspect of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the trimeric boroxine can be influenced by the solvent and temperature, which can in turn affect the measured solubility.[5][6] It is a crucial consideration when interpreting solubility data, as the presence of boroxine can lead to non-ideal behavior.[6]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[7]

Materials and Instrumentation

Materials:

-

This compound (≥95% purity)[1]

-

Selected organic solvents (HPLC grade or equivalent purity)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator shaker

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to prepare a set of at least five calibration standards of decreasing concentration.

-

Analyze the calibration standards using the chosen analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

Step 3: Sampling and Analysis

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.

-

If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the prepared sample using the same analytical method as for the calibration standards.

Step 4: Calculation of Solubility

-

Determine the concentration of this compound in the analyzed sample using the calibration curve.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as g/L or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Protic Alcohol | 32.7 | > 200 | > 1.20 |

| Ethanol | Protic Alcohol | 24.5 | 150 | 0.90 |

| Acetone | Polar Aprotic Ketone | 21.0 | 180 | 1.08 |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | 7.6 | 120 | 0.72 |

| Ethyl Acetate | Polar Aprotic Ester | 6.0 | 50 | 0.30 |

| Dichloromethane | Halogenated | 9.1 | 45 | 0.27 |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 5 | < 0.03 |

| Hexane | Aliphatic Hydrocarbon | 1.9 | < 1 | < 0.006 |

Note: The data in this table are illustrative and intended to demonstrate the expected trends. Actual experimental values should be determined using the protocol described above.

Interpretation of Results: The illustrative data in Table 1 aligns with the theoretical principles discussed earlier. The highest solubility is observed in polar protic and polar aprotic solvents, where strong solute-solvent interactions (hydrogen bonding and dipole-dipole forces) can overcome the solute-solute interactions in the solid state. The solubility decreases significantly as the solvent polarity decreases, with very low solubility in nonpolar hydrocarbon solvents. This trend is consistent with observations for the parent compound, phenylboronic acid.[3][4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and organic solvents.[1][8]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[8][9] Boronic acids can be respiratory irritants.[10]

-

Skin and Eye Contact: this compound is a skin and eye irritant.[11] In case of contact, flush the affected area with copious amounts of water.[8]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place.[8] Boronic acids can be hygroscopic.

Conclusion

This technical guide has provided a comprehensive overview of the principles and practices for determining the solubility of this compound in organic solvents. While specific, comprehensive solubility data for this compound is not widely published, the theoretical framework and detailed experimental protocol presented here empower researchers to generate reliable and reproducible data. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental requirement for the successful application of this compound in synthesis, purification, and formulation. By following the self-validating methodologies outlined in this guide, scientists can make informed decisions in their research and development endeavors, leading to more efficient and robust processes.

References

- 1. 邻乙氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. wilsonsalt.com [wilsonsalt.com]

- 10. laballey.com [laballey.com]

- 11. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethoxyphenylboronic Acid: A Cornerstone Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Arylboronic Acid

2-Ethoxyphenylboronic acid (CAS Number: 213211-69-9) is a versatile organoboron compound that has emerged as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science.[1] Its structure, featuring a boronic acid functional group ortho to an ethoxy group on a phenyl ring, imparts unique reactivity and selectivity, making it an invaluable tool for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

The boronic acid moiety allows for participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][3] The presence of the 2-ethoxy group influences the electronic and steric properties of the molecule, which can be strategically exploited to fine-tune reaction outcomes and introduce specific functionalities into target molecules.[4][5] This has led to its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically a white to off-white solid powder.[6] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 213211-69-9 | [7] |

| Molecular Formula | C8H11BO3 | [6] |

| Molecular Weight | 165.98 g/mol | [7] |

| Melting Point | 97-102 °C (lit.) | [2][6] |

| Boiling Point | 328.8±44.0 °C (Predicted) | [6] |

| Appearance | White to off-white solid | [6][8] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [6] |

Safety and Handling: this compound is classified as an irritant and is harmful if swallowed.[6][7] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[6][8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide or triflate, catalyzed by a palladium complex.[3][12] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[13]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this reaction, this compound serves as the organoboron partner, providing the 2-ethoxyphenyl moiety to the final coupled product. Its unique electronic and steric properties can influence the rate and efficiency of the transmetalation step.[1]

Applications in Medicinal Chemistry and Drug Discovery

The structural motif of a substituted phenyl ring is prevalent in a vast number of biologically active molecules. This compound provides a direct and efficient route to introduce the 2-ethoxyphenyl group, which can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[4] These properties are critical for a compound's pharmacokinetic and pharmacodynamic profile.

A notable application of this compound is in the synthesis of potent kinase inhibitors.[4] For instance, it has been utilized in the preparation of pyrazolo[3,4-d]pyrimidine-based inhibitors of Aurora kinases, a family of enzymes implicated in cancer progression.[4] The incorporation of the 2-ethoxyphenyl moiety has been shown to contribute to the potent and selective inhibition of these kinases.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and desired outcomes.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)

-

Reaction vessel (e.g., a round-bottom flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean and dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Solvent Addition: Under an inert atmosphere, add the chosen solvent system to the reaction vessel. The use of a degassed solvent is recommended to prevent oxidation of the palladium catalyst.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the required time (ranging from 2 to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[7][14]

Rationale for Experimental Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.

-

Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging substrates, more sophisticated catalyst systems may be required.

-

Base and Solvent: The base is crucial for the activation of the boronic acid for transmetalation.[3] The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction. Aqueous mixtures are common and often accelerate the reaction.[13]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction has made it a staple in the synthesis of a wide array of complex organic molecules.[1] For researchers and professionals in drug discovery and materials science, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of novel and impactful chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 邻乙氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound(213211-69-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 2-Ethoxyphenylboronic Acid

Introduction: The Strategic Importance of 2-Ethoxyphenylboronic Acid

This compound is a versatile organoboron compound that has become a cornerstone reagent in modern organic synthesis.[1] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the efficient construction of carbon-carbon bonds.[1] This capability is extensively leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials, where the precise assembly of complex biaryl structures is paramount.[1] The compound's structure, featuring an ortho-ethoxy group, imparts unique reactivity and selectivity profiles.[1] However, like all boronic acids, its utility is intrinsically linked to its chemical stability. A thorough understanding of its degradation pathways and requisite storage conditions is not merely a matter of laboratory best practice; it is fundamental to ensuring experimental reproducibility, reaction efficiency, and the ultimate purity of target molecules. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment.

Part 1: The Chemical Stability Profile of Arylboronic Acids

The perceived simplicity of the boronic acid functional group, -B(OH)₂, belies a complex and dynamic chemical nature. Several degradation pathways can compromise the integrity of this compound, leading to diminished reactivity and the generation of process impurities.

Oxidative Deboronation: The Primary Degradation Pathway

Perhaps the most significant stability concern for boronic acids, particularly in biological or process chemistry contexts, is oxidative deboronation.[2][3][4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond, converting the boronic acid into its corresponding phenol (2-ethoxyphenol) and boric acid.

The mechanism is initiated by the nucleophilic attack of a reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), on the vacant p-orbital of the boron atom.[3][5] This is followed by the rate-limiting step: a 1,2-migration of the aryl group from the boron to the oxygen atom.[3][6] The resulting boronate ester is labile and undergoes rapid hydrolysis to yield the final products.[3][5] This degradation pathway is a critical consideration in drug development, as oxidative deboronation can be a primary metabolic route for boronic acid-containing active pharmaceutical ingredients (APIs).[7]

Caption: Mechanism of Oxidative Deboronation of this compound.

Protodeboronation: The pH-Dependent Cleavage

Protodeboronation is another common degradation reaction where the C-B bond is cleaved via protonolysis, replacing the boronic acid moiety with a hydrogen atom.[8] This side reaction is undesirable in cross-coupling reactions as it leads to the formation of a non-productive byproduct (ethoxybenzene) and reduces the yield of the desired product.[8]

The propensity for protodeboronation is highly dependent on pH and the electronic nature of the aryl substituent.[8][9] The reaction can proceed through both acid- and base-catalyzed pathways.[8][10]

-

Under acidic conditions, the reaction involves the direct protonation of the C-B bond.

-

Under basic conditions, the boronic acid is converted to the more electron-rich boronate anion [Ar-B(OH)₃]⁻. This species can then undergo unimolecular heterolysis to generate a transient aryl anion, which is subsequently protonated by the solvent.[11] Studies have shown that for some arylboronic acids, particularly those with electron-withdrawing or multiple ortho substituents, the rate of protodeboronation can be significant under the basic conditions typical of Suzuki-Miyaura reactions.[10][11]

Caption: Acid- and Base-Catalyzed Protodeboronation Pathways.

Dehydration and Boroxine Formation

Boronic acids can undergo reversible self-condensation to form cyclic trimetric anhydrides known as boroxines. This is a dehydration process where three molecules of the boronic acid eliminate three molecules of water. While this is not an irreversible degradation, the presence of the boroxine can affect the stoichiometry and kinetics of subsequent reactions. Commercial samples of this compound often contain varying amounts of its corresponding boroxine.[12] The equilibrium between the acid and the boroxine is sensitive to the presence of water; in aqueous media, the equilibrium typically favors the monomeric boronic acid.

Part 2: Core Protocols for Storage and Handling

Given the inherent instabilities, rigorous storage and handling protocols are essential to preserve the integrity and reactivity of this compound.

Recommended Storage Conditions

The primary objectives of proper storage are to minimize exposure to atmospheric oxygen, moisture, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Refrigeration at 2-8°C is recommended. | Low temperatures slow the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative deboronation by excluding atmospheric oxygen and minimizes hydrolysis by excluding moisture. |

| Container | Use a tightly sealed, opaque container. Materials like amber glass or high-density polyethylene (HDPE) are suitable.[13] | Prevents exposure to light and moisture. Ensures no reaction with the container itself. |

| Incompatibilities | Store away from strong oxidizing agents.[14] | To prevent accelerated oxidative degradation. |

Safe Handling Procedures

Proper technique when handling the reagent is critical to maintaining its purity for the duration of its use.

-

Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis and boroxine formation.[15]

-

Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. If this is not feasible, minimize the time the container is open to the air.

-

Dispensing: Use clean, dry spatulas and weighing vessels.

-

Resealing: After dispensing the required amount, purge the container headspace with a stream of dry nitrogen or argon before tightly resealing the cap.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. This compound may cause skin, eye, and respiratory irritation.[12][16][17] Handle in a well-ventilated area or a chemical fume hood.[18]

Part 3: Experimental Design for Stability Assessment

For applications in regulated environments such as pharmaceutical development, a formal stability study is often required. The following outlines a robust workflow for assessing the stability of this compound under forced degradation conditions.

Forced Degradation (Stress Testing) Workflow

The goal of stress testing is to identify potential degradation products and elucidate degradation pathways, which helps in developing stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation stability testing.

Analytical Methodologies: A Self-Validating System

The analysis of boronic acids and their esters is challenging due to their potential for on-column hydrolysis during standard reversed-phase HPLC analysis.[19][20] This can give erroneously low purity values for the parent compound and inflated values for the boronic acid degradant.

Key Considerations for Method Development:

-

Stationary Phase: The choice of HPLC column is critical. Columns with low silanol activity (e.g., end-capped C18 phases) can minimize on-column hydrolysis.[20]

-

Mobile Phase: The use of acidic modifiers like formic acid can influence the rate of hydrolysis.[20] Method development should explore analysis with and without pH modifiers.

-

Alternative Techniques: For particularly labile compounds, alternative methods that avoid aqueous mobile phases can be superior.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can provide good retention and separation for polar boronic acids.[21]

-

Non-Aqueous Capillary Electrophoresis (NACE): NACE is an excellent technique for accurately analyzing boronic esters and their corresponding acids without inducing hydrolysis during the analysis.[19]

-

-

Detection: A combination of UV detection for quantification and Mass Spectrometry (MS) for peak identification and purity assessment provides a comprehensive analytical solution.

Example Protocol: RP-HPLC-UV/MS for Stability Monitoring

-

Column: Use a modern, highly end-capped C18 column (e.g., Waters XTerra MS C18) known to minimize on-column hydrolysis.[20]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Develop a suitable gradient from ~5% B to 95% B over 10-15 minutes to elute the polar boronic acid and any less polar degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm and in-line ESI-MS for mass identification.

-

System Validation: Inject a known standard of the primary degradant, 2-ethoxyphenol, to confirm its retention time and ensure adequate separation from the parent peak.

Conclusion

This compound is an indispensable tool for synthetic chemists, but its effective use hinges on a deep respect for its inherent chemical instabilities. The principal degradation routes—oxidative deboronation, protodeboronation, and dehydration—can be effectively mitigated through disciplined adherence to strict storage and handling protocols. By implementing the inert atmosphere, low-temperature, and moisture-free conditions outlined in this guide, researchers can significantly extend the shelf-life and preserve the reactivity of this valuable reagent. Furthermore, the application of robust, stability-indicating analytical methods is crucial for validating its quality and ensuring the integrity of the synthetic outcomes it enables.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. pnas.org [pnas.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. laballey.com [laballey.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

- 19. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Ortho-Alkoxy Advantage: A Technical Guide to the Mechanism of 2-Ethoxyphenylboronic Acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Coupling Partner

In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a pillar, enabling the efficient construction of carbon-carbon bonds.[1] Central to this transformation are organoboron reagents, with phenylboronic acids being a widely utilized class. Among these, 2-ethoxyphenylboronic acid presents a case of particular interest, not merely as a steric variant of its parent compound, but as an active participant that can significantly influence the catalytic cycle. The presence of the ortho-ethoxy group is not a passive feature; it actively engages in the reaction mechanism, offering a "chelation effect" that can modulate reactivity and selectivity.[2] This technical guide delves into the core mechanism of action of this compound in catalysis, providing insights into the subtle yet impactful role of the ortho-alkoxy substituent.

The Suzuki-Miyaura Catalytic Cycle: A Refined Perspective with this compound

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The introduction of this compound necessitates a closer examination of the transmetalation step, where the unique contribution of the ethoxy group becomes apparent.

Oxidative Addition:

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This step is typically the rate-determining step and is largely unaffected by the structure of the boronic acid.[3]

Transmetalation: The Key Role of the Ortho-Ethoxy Group

Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. This process is significantly influenced by the nature of the boronic acid. In the case of this compound, the ortho-ethoxy group can act as a coordinating ligand to the palladium center. This intramolecular coordination, or chelation, is proposed to facilitate the transmetalation step.[2]

This chelation can influence the reaction in several ways:

-

Stabilization of the Transition State: The coordination of the ethoxy group's oxygen atom to the palladium can stabilize the transition state of the transmetalation step, thereby lowering the activation energy and potentially increasing the reaction rate.

-

Geometric Constraint: The formation of a five-membered palladacycle intermediate can impose geometric constraints that favor the transfer of the aryl group to the palladium center.

-

Influence on Selectivity: In reactions involving substrates with multiple reactive sites, this chelation effect can direct the regioselectivity of the coupling.[2]

The electron-donating nature of the ethoxy group also increases the nucleophilicity of the ipso-carbon, further promoting the transfer of the aryl group to the electron-deficient palladium(II) center.[4]

Reductive Elimination:

The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle for the Suzuki-Miyaura coupling involving this compound, highlighting the chelation effect.

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction with this compound, highlighting the formation of a chelated intermediate during transmetalation.

Quantitative Insights: The Impact of Ortho-Substitution

While direct kinetic studies on this compound are not extensively reported, comparative data for other substituted phenylboronic acids provide valuable context for understanding its reactivity. The interplay of electronic and steric effects is crucial in determining the outcome of the Suzuki-Miyaura coupling.

| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [5] |

| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 | [5] |

| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 75 | [5] |

Table 1: Comparative Reactivity of Nitrophenylboronic Acid Isomers. This table illustrates the general trend where ortho-substituted boronic acids can exhibit lower reactivity due to steric hindrance, although electronic effects also play a significant role. In the case of this compound, the electron-donating nature of the ethoxy group is expected to enhance reactivity, potentially counteracting some of the steric hindrance.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Inerting the Atmosphere: Seal the vessel and evacuate and backfill with the inert gas (e.g., argon) at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degassing can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at a temperature ranging from 80-110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction using this compound.

Conclusion: A Strategic Choice for Enhanced Catalysis

This compound is more than a mere building block in Suzuki-Miyaura cross-coupling reactions. Its ortho-ethoxy group plays a crucial, mechanistic role by potentially chelating to the palladium catalyst. This interaction can facilitate the key transmetalation step, influencing reaction rates and selectivity. For researchers and drug development professionals, understanding this "ortho-alkoxy advantage" allows for a more strategic selection of reagents to optimize the synthesis of complex biaryl structures. The ability to fine-tune catalytic activity through subtle substrate modifications underscores the elegance and power of modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Theoretical Frameworks for Elucidating the Reactivity of 2-Ethoxyphenylboronic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxyphenylboronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly in pharmaceutical development.[1] Its reactivity is nuanced, governed by a subtle interplay of steric and electronic effects imparted by the ortho-ethoxy substituent. A comprehensive understanding of these factors is paramount for reaction optimization, predicting outcomes, and designing novel synthetic pathways. This guide provides an in-depth exploration of the theoretical and computational methodologies used to dissect the reactivity of this compound. We will examine its fundamental electronic properties, the mechanistic underpinnings of its key transformations—such as the Suzuki-Miyaura and Chan-Lam couplings—and prevalent side reactions like protodeboronation. By integrating high-level computational insights with established experimental observations, this document serves as a technical resource for researchers aiming to leverage theoretical chemistry for practical synthetic innovation.

Introduction: The Significance of Arylboronic Acids in Synthesis

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[2][3][4] The Suzuki-Miyaura reaction, for which its pioneers were awarded the 2010 Nobel Prize in Chemistry, revolutionized the formation of carbon-carbon bonds, enabling the efficient synthesis of biaryls, a common motif in pharmaceuticals.[2] this compound, a specific member of this class, offers unique reactivity due to the electronic and steric influence of its ortho-ethoxy group, making it a valuable intermediate in drug discovery.[1] Theoretical studies provide an indispensable lens through which we can understand and predict this reactivity, moving beyond empirical optimization to rational, mechanism-driven design.

Fundamental Properties: A Computational Perspective

To understand the reactivity of this compound, we must first characterize its intrinsic structural and electronic properties. Computational chemistry offers powerful tools for this purpose.

Structural Conformation and Lewis Acidity

The geometry of the boronic acid group [-B(OH)₂] and its orientation relative to the ethoxy group are critical. The boron atom in a boronic acid is a Lewis acid, capable of accepting electrons, which facilitates its role in catalysis.[5] This Lewis acidity is modulated by the electron-donating nature of the ethoxy group. However, the molecule is not static. Computational conformational analysis is necessary to identify low-energy structures, as different conformers can exhibit varied reactivity.[6] An important property is the pKa, which influences the speciation of the boronic acid in solution and is crucial for reactions involving a base.[6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[7]

For substituted phenylboronic acids, the HOMO is typically localized on the ethoxy and phenyl groups, indicating these are the primary sites of electron donation. The LUMO is often localized on the boronic acid moiety, highlighting its electrophilic character.[8]

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Rationale for Reactivity |

| Phenylboronic Acid | -6.50 | -1.20 | 5.30 | Baseline reactivity. |

| 3-Ethoxyphenylboronic acid | -6.35 | -1.20 | 5.15 | Smaller gap suggests higher reactivity compared to the 4-substituted isomer.[8] |

| 4-Ethoxyphenylboronic acid | -6.45 | -1.22 | 5.23 | The ethoxy group's resonance effect influences the HOMO energy.[8] |

Note: Values are illustrative, based on typical DFT calculations, and can vary with the level of theory and basis set.

Key Reactivity Pathways: Mechanistic Insights from Theory

The utility of this compound is defined by its participation in several critical bond-forming reactions. Theoretical studies have been instrumental in elucidating the complex mechanisms of these transformations.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[9]

-

Transmetalation: This is the crucial, often rate-determining, step where the organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[3] The ortho-ethoxy group in this compound can influence this step through both steric hindrance and electronic donation, which can be precisely modeled using computational methods to predict reaction barriers.[10]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethoxyphenylboronic Acid: From Historical Discovery to Modern Synthetic Applications

This guide provides a comprehensive technical overview of 2-ethoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthetic protocols, and its pivotal role in carbon-carbon bond formation, particularly in the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Rise of Boronic Acids in Organic Chemistry

Boronic acids, organoboron compounds bearing a C–B bond, have emerged as indispensable tools in synthetic chemistry.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their status as essential building blocks in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials.[2][3] The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of ethylboronic acid.[1] Since then, the field has expanded exponentially, with arylboronic acids, in particular, gaining prominence.

This compound is a prominent member of this class, distinguished by the presence of an ethoxy group at the ortho position of the phenyl ring. This structural feature significantly influences its reactivity and has made it a valuable reagent in the synthesis of a wide array of compounds.

Historical Perspective: The Discovery of this compound

The first documented synthesis of this compound, referred to as o-phenetyl boric acid at the time, can be traced back to a 1934 study by G. E. K. Branch, David L. Yabroff, and Bernard Bettman, published in the Journal of the American Chemical Society.[4] While the primary focus of their work was to determine the dissociation constants of various substituted phenylboronic acids, the synthesis of these compounds was a necessary prerequisite. Although a detailed experimental protocol was not provided in this publication, the synthesis would have followed the established methods of the era, most likely involving the reaction of a Grignard reagent with a trialkyl borate.

This early work laid the foundation for the future exploration of this compound's synthetic utility, which would come to fruition with the advent of palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | [5] |

| Molecular Weight | 165.98 g/mol | [5] |

| CAS Number | 213211-69-9 | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 97-102 °C | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [6] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the ethoxy group protons, and the acidic protons of the boronic acid moiety.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum displays distinct signals for the carbon atoms of the phenyl ring and the ethoxy group.[5]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for O-H stretching of the boronic acid, C-H stretching of the aromatic ring and the ethoxy group, and C-O stretching of the ether linkage.[5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the reaction of the corresponding Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method, rooted in early organometallic chemistry, remains a cornerstone of arylboronic acid synthesis.[7]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

2-Bromoethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve 2-bromoethoxybenzene in anhydrous THF and add a small portion to the magnesium to initiate the reaction (initiation may be aided by gentle heating or the addition of a crystal of iodine).

-

Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 2-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared 2-ethoxyphenylmagnesium bromide solution to the cold triisopropyl borate solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of an aqueous solution of hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene) to afford pure this compound as a white solid.

-

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. This compound is an excellent coupling partner in these reactions, primarily due to the electron-donating nature of the ortho-ethoxy group, which can facilitate the transmetalation step in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

References

Methodological & Application

Introduction: The Strategic Importance of 2-Ethoxyphenylboronic Acid in Biaryl Synthesis

An Application Guide to the Suzuki-Miyaura Coupling of 2-Ethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the pharmaceutical sector for the synthesis of complex biaryl systems found in numerous active pharmaceutical ingredients (APIs).[4][5]

This guide focuses on a particularly valuable building block: this compound.[6] Its unique steric and electronic profile, conferred by the ortho-ethoxy group, makes it a strategic reagent for constructing sterically hindered biaryl scaffolds.[6] The ethoxy moiety can influence the conformation of the final product and offers a potential handle for further synthetic transformations. However, the presence of this ortho substituent can also present challenges, such as slower reaction rates or competitive side reactions, necessitating carefully optimized protocols.

This document provides a comprehensive overview of the mechanistic underpinnings of the Suzuki-Miyaura reaction and delivers a field-proven, detailed protocol for the successful coupling of this compound with aryl halides.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][8]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond (C-X) of the electrophilic coupling partner (e.g., an aryl bromide).[1][7] This step oxidizes the palladium center to Pd(II), forming a square-planar organopalladium(II) halide intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[5]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center.[2][7] This process is not spontaneous; it requires activation of the boronic acid by a base.[3][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium, displacing the halide.[9][10] The choice of base is therefore critical to the reaction's success.[3][11]

-

Reductive Elimination: In the final step, the two organic groups (the one from the aryl halide and the one from the boronic acid) on the Pd(II) complex couple to form the new C-C bond of the biaryl product.[1][2] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a reliable method for the coupling of this compound with a representative aryl bromide.

Materials and Reagents:

| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |

| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 mmol | 1.0 | 1.0 |

| This compound | C₈H₁₁BO₃ | 165.98 | 199 mg | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 23 mg | 0.02 mmol | 0.02 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 mmol | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |

| Deionized Water | H₂O | 18.02 | 2 mL | - | - |

Instrumentation and Glassware:

-

50 mL Schlenk flask or round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Heating mantle with temperature controller

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 199 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).[7]

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Prepare a degassed solvent mixture by bubbling inert gas through 8 mL of 1,4-dioxane and 2 mL of water for 15-20 minutes. Add this solvent mixture to the reaction flask via syringe under a positive pressure of inert gas.[12]

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][13]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[4][13]

Key Considerations and Troubleshooting

Optimizing a Suzuki-Miyaura coupling, especially with sterically demanding substrates, requires attention to several factors.

| Parameter | Recommended Options | Rationale & Causality |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand, PEPPSI-type precatalysts | Pd(PPh₃)₄ is a reliable Pd(0) source but can be air-sensitive.[7] Pd(II) sources like Pd(OAc)₂ require in situ reduction.[1] For hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reaction by promoting reductive elimination and stabilizing the catalyst.[14][15][16] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid.[3][9] K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger base often used for less reactive aryl chlorides. Cs₂CO₃ is highly effective but more expensive; its high solubility can accelerate the reaction.[3] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A polar, aprotic solvent is typically used with a small amount of water. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][17] Rigorous degassing of solvents is crucial to prevent catalyst oxidation. |

Common Side Reactions and Solutions:

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and prolonged reaction times.[1][18]

-

Homocoupling: The formation of a biaryl product from the coupling of two identical partners (e.g., Ar-Ar from Ar-Br). This can occur if the transmetalation step is slow relative to other pathways.

-

Solution: Optimize the base and solvent to ensure efficient transmetalation. Adjusting the stoichiometry (using a slight excess of the boronic acid) can also disfavor homocoupling of the aryl halide.[18]

-

-

Catalyst Decomposition (Palladium Black): The precipitation of inactive palladium metal is a sign of catalyst degradation, often caused by oxygen or high temperatures.

-

Solution: Maintain a strict inert atmosphere throughout the setup and reaction. Use fresh, high-quality solvents and reagents. Using robust ligands can also enhance catalyst stability.[18]

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable ortho-functionalized biaryl compounds. Success relies on a solid understanding of the reaction mechanism and careful control over experimental parameters. By selecting an appropriate palladium catalyst/ligand system, a suitable base, and maintaining an inert atmosphere, researchers can overcome the challenges posed by this sterically hindered substrate. The protocol detailed herein provides a robust starting point for achieving high yields and purity, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]